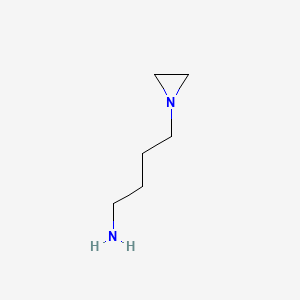

N-(4-Aminobutyl)aziridine

概要

説明

N-(4-Aminobutyl)aziridine, also known as 1-Aziridinebutanamine, is an organic compound with the molecular formula C6H14N2. It features a three-membered aziridine ring attached to a butylamine chain.

準備方法

Synthetic Routes and Reaction Conditions: N-(4-Aminobutyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of 4-chlorobutanamine with a base can lead to the formation of this compound via intramolecular nucleophilic substitution . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .

Industrial Production Methods: Industrial production of this compound typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. This process is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: N-(4-Aminobutyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The aziridine ring is particularly reactive due to its ring strain, making it susceptible to nucleophilic attack .

Common Reagents and Conditions:

Nucleophilic Ring-Opening: This reaction can be catalyzed by acids or bases, leading to the formation of open-chain amines.

Major Products: The major products of these reactions include open-chain amines, hydroxylamines, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

作用機序

The mechanism of action of N-(4-Aminobutyl)aziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s strain makes it highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in biological systems to modify proteins and nucleic acids, leading to potential therapeutic effects . The compound can form covalent bonds with target molecules, disrupting their normal function and leading to desired biological outcomes .

類似化合物との比較

Aziridine (Ethyleneimine): The parent compound of the aziridine family, featuring a three-membered ring with one nitrogen atom.

Azetidine: A four-membered nitrogen-containing ring, which is less strained and thus less reactive than aziridine.

Mitomycin C: A chemotherapeutic agent containing an aziridine ring, used for its ability to cross-link DNA and inhibit cancer cell growth.

Uniqueness of N-(4-Aminobutyl)aziridine: this compound stands out due to its combination of the aziridine ring and a butylamine chain, providing unique reactivity and versatility. This structure allows it to participate in a broader range of chemical reactions and applications compared to simpler aziridines .

生物活性

N-(4-Aminobutyl)aziridine, also known as 1-Aziridinebutanamine, is an organic compound characterized by a three-membered aziridine ring attached to a butylamine chain. Its molecular formula is C6H14N2. This compound has garnered attention due to its biological activities, particularly in the fields of medicinal chemistry and pharmacology, where it exhibits potential therapeutic effects through various mechanisms.

This compound can be synthesized through several methods, including the cyclization of haloamines or amino alcohols. For instance, reacting 4-chlorobutanamine with a base can yield this compound via intramolecular nucleophilic substitution. The aziridine ring's inherent strain makes it highly reactive, enabling it to undergo nucleophilic ring-opening reactions, oxidation, and substitution reactions.

Biological Activities

The biological activities of this compound are diverse, encompassing antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial efficacy against various bacterial strains. Research indicates that certain aziridine derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from aziridines showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ampicillin and streptomycin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Aziridine Derivative 1 | 16-32 | MRSA |

| Aziridine Derivative 2 | 8-16 | Escherichia coli |

| Aziridine Derivative 3 | 32-64 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies demonstrate that aziridine-containing compounds can induce significant cytotoxic effects on cancer cell lines such as HeLa cells. The mechanism involves disrupting the cell cycle, particularly causing arrest in the S phase of replication .

In one study, aziridine derivatives were shown to increase the number of cells in the sub-G1 phase, indicating apoptosis, alongside their antiproliferative effects . The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Aziridine Derivative A | HeLa | 10 | S-phase arrest |

| Aziridine Derivative B | L929 | 15 | Apoptosis induction |

| Aziridine Derivative C | MCF-7 | 25 | Cell cycle disruption |

The mechanism of action for this compound primarily involves its ability to undergo nucleophilic reactions due to the strain in the aziridine ring. This reactivity allows it to modify proteins and nucleic acids, which can lead to therapeutic effects. The compound's interaction with biological molecules can result in the formation of stable complexes that alter cellular functions.

Case Studies

Several case studies have highlighted this compound's potential in drug development:

- Study on Antitumor Activity : A series of aziridine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. One derivative demonstrated an IC50 value of 10 µM against HeLa cells, indicating strong antitumor activity while showing minimal toxicity to normal cells .

- Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of several aziridines against clinical isolates of MRSA. Results indicated that specific derivatives exhibited superior efficacy compared to conventional antibiotics, suggesting their potential as novel antimicrobial agents .

特性

IUPAC Name |

4-(aziridin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-3-1-2-4-8-5-6-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXPPLODIFVQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178133 | |

| Record name | N-(4-Aminobutyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23545-51-9 | |

| Record name | N-(4-Aminobutyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023545519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobutyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。